Cas no 1533712-91-2 (N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine)

N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine structure
1533712-91-2 structure
Product name:N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine
CAS No:1533712-91-2
MF:C7H12N2O
Molecular Weight:140.182981491089
CID:6520403
PubChem ID:82594153

N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

    • N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine
    • EN300-1814237
    • 1533712-91-2
    • N-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine
    • インチ: 1S/C7H12N2O/c1-8-5-3-4-7(8)6-9(2)10/h3-5,10H,6H2,1-2H3
    • InChIKey: HQBZZHLPTDJMNU-UHFFFAOYSA-N
    • SMILES: ON(C)CC1=CC=CN1C

計算された属性

  • 精确分子量: 140.094963011g/mol
  • 同位素质量: 140.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 108
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.4Ų
  • XLogP3: 0

N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1814237-0.5g
N-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine
1533712-91-2
0.5g
$849.0 2023-09-19
Enamine
EN300-1814237-0.1g
N-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine
1533712-91-2
0.1g
$779.0 2023-09-19
Enamine
EN300-1814237-2.5g
N-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine
1533712-91-2
2.5g
$1735.0 2023-09-19
Enamine
EN300-1814237-0.25g
N-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine
1533712-91-2
0.25g
$814.0 2023-09-19
Enamine
EN300-1814237-10g
N-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine
1533712-91-2
10g
$3807.0 2023-09-19
Enamine
EN300-1814237-5.0g
N-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine
1533712-91-2
5g
$2566.0 2023-06-01
Enamine
EN300-1814237-10.0g
N-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine
1533712-91-2
10g
$3807.0 2023-06-01
Enamine
EN300-1814237-0.05g
N-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine
1533712-91-2
0.05g
$744.0 2023-09-19
Enamine
EN300-1814237-1.0g
N-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine
1533712-91-2
1g
$884.0 2023-06-01
Enamine
EN300-1814237-5g
N-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine
1533712-91-2
5g
$2566.0 2023-09-19

N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine 関連文献

N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamineに関する追加情報

N-Methyl-N-(1-Methyl-1H-Pyrrol-2-Yl)Methylhydroxylamine: A Comprehensive Overview

The compound with CAS No. 1533712-91-2, commonly referred to as N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine, is a versatile and intriguing chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a methylhydroxylamine group with a substituted pyrrole moiety. The methylhydroxylamine group imparts nucleophilic properties, while the pyrrole ring contributes aromaticity and potential for hydrogen bonding, making this compound a valuable building block in various chemical reactions.

Recent advancements in synthetic chemistry have highlighted the importance of N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine as a key intermediate in the synthesis of bioactive molecules. Researchers have demonstrated its utility in the construction of complex heterocyclic frameworks, which are often found in natural products and pharmaceutical agents. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters* have shown that this compound can serve as a precursor for the synthesis of antiviral and anticancer agents. Its ability to undergo various transformations, including Michael additions, conjugate additions, and cycloadditions, underscores its versatility in modern organic synthesis.

One of the most notable applications of N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine is in the field of medicinal chemistry. Its role as an intermediate in drug discovery has been well-documented, particularly in the development of compounds targeting protein kinases and other enzymes involved in disease pathways. For example, recent research has focused on its use in the synthesis of inhibitors for cyclin-dependent kinases (CDKs), which are implicated in cancer progression. The compound's ability to form stable complexes with these enzymes makes it an attractive candidate for further exploration in therapeutic development.

In addition to its role in drug discovery, N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Studies have shown that derivatives of this compound can exhibit interesting photophysical properties, such as strong fluorescence and efficient charge transport capabilities. These characteristics make them suitable for applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic materials.

The synthesis of N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the reaction of methylhydroxylamine with appropriately substituted pyrrole derivatives under acidic or basic conditions. Recent optimizations have focused on improving the efficiency and scalability of these reactions, enabling researchers to produce larger quantities of the compound for both academic and industrial applications.

From a toxicological perspective, N-methyl-N-(1-methyl-1H-pyrrol-2-yl)methylhydroxylamine has been subjected to rigorous safety assessments to ensure its suitability for use in pharmaceutical and industrial settings. Studies indicate that it exhibits low acute toxicity when administered at typical experimental doses. However, long-term exposure studies are still underway to fully characterize its safety profile.

Looking ahead, the continued exploration of N-methyl-N-(1-methyl-1H-pyrrol-2-Yl)methyloxazolidine (a related compound) and other derivatives promises to unlock new applications across diverse fields. Collaborative efforts between chemists, biologists, and materials scientists are expected to drive innovation and expand the utility of this fascinating compound.

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